molecular formula C19H24BrNO5 B14027708 Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate

Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate

Cat. No.: B14027708
M. Wt: 426.3 g/mol
InChI Key: LZMUQERZJCYSHM-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chromanone moiety and a piperidine ring in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are applicable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromanone moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate involves its interaction with various molecular targets. The chromanone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to specific proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate is unique due to its specific combination of a chromanone moiety and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24BrNO5

Molecular Weight

426.3 g/mol

IUPAC Name

tert-butyl 6-bromo-8-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24BrNO5/c1-18(2,3)26-17(23)21-7-5-19(6-8-21)11-14(22)13-9-12(20)10-15(24-4)16(13)25-19/h9-10H,5-8,11H2,1-4H3

InChI Key

LZMUQERZJCYSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Br)OC

Origin of Product

United States

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